3,6-Dihydro-2H-pyran-4-carbonyl chloride
Description
Significance of Dihydropyrans as Versatile Synthetic Intermediates
Dihydropyran moieties are pivotal structural fragments found in a multitude of natural products and biologically active compounds. nih.govmerckmillipore.com Their prevalence in nature has made them an attractive target for synthetic chemists. Dihydropyrans are not merely synthetic goals but also serve as versatile intermediates. The endocyclic double bond and the ether linkage provide handles for a variety of chemical transformations, allowing for the stereocontrolled synthesis of complex polycyclic systems and substituted tetrahydropyrans, which are also common in bioactive molecules. organic-chemistry.org
The synthesis of the dihydropyran core can be achieved through several powerful reactions, including hetero-Diels-Alder reactions, ring-closing metathesis, and Prins cyclizations. organic-chemistry.orgrsc.org This accessibility further enhances their utility as foundational scaffolds in the assembly of complex molecular architectures. organic-chemistry.org For instance, the influenza treatments Zanamivir and Laninamivir contain a dihydropyran fragment, highlighting the importance of this heterocyclic system in medicinal chemistry. nih.govmerckmillipore.com
Overview of Acid Chlorides as Key Acylating Agents in Organic Chemistry
Acid chlorides, or acyl chlorides, are among the most reactive derivatives of carboxylic acids. nih.gov This high reactivity stems from the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Their primary role in organic synthesis is as potent acylating agents, enabling the efficient formation of esters, amides, and anhydrides upon reaction with alcohols, amines, and carboxylates, respectively. nih.gov
The conversion of a carboxylic acid to an acid chloride is a standard transformation, typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net Due to their reactivity, acid chlorides are rarely found in nature and are almost exclusively utilized as synthetic intermediates. Their ability to readily undergo nucleophilic acyl substitution makes them indispensable tools for constructing a wide array of organic molecules. nih.gov
Importance and Research Scope of 3,6-Dihydro-2H-pyran-4-carbonyl chloride
This compound is a bifunctional molecule that couples the structural features of a dihydropyran with the synthetic utility of an acid chloride. While specific, in-depth research on this particular isomer is limited in publicly accessible literature, its importance can be inferred from the reactivity of its constituent parts. The molecule offers two distinct sites for chemical modification: the highly electrophilic carbonyl carbon of the acid chloride and the nucleophilic double bond within the pyran ring.
The research scope for this compound is therefore potentially broad. It can serve as a scaffold for the synthesis of novel derivatives where a variety of substituents can be introduced via the acid chloride functionality. For example, reaction with different amines would lead to a library of amides, while reaction with alcohols would produce a series of esters. Simultaneously, the double bond can be subjected to reactions such as hydrogenation, epoxidation, dihydroxylation, or halogenation to introduce further diversity. The precursor, 3,6-Dihydro-2H-pyran-4-carboxylic acid, is documented with a CAS number of 99338-32-6, indicating its existence and potential as a starting material for the synthesis of the title compound. chemwhat.com The lack of extensive literature on this compound suggests it is a niche reagent, whose full potential in synthetic and medicinal chemistry remains to be explored.
Compound Properties
| Property | Value |
| Chemical Formula | C₆H₇ClO₂ |
| Molecular Weight | 146.57 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5,6-Dihydro-4H-pyran-4-carbonyl chloride |
| Inferred Reactivity | Moisture sensitive; reacts with nucleophiles (alcohols, amines, etc.) at the carbonyl center; alkene moiety susceptible to electrophilic addition. |
Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYANOLZJZUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540089 | |
| Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99338-34-8 | |
| Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of 3,6 Dihydro 2h Pyran 4 Carbonyl Chloride
Nucleophilic Acylation Reactions Driven by the Carbonyl Chloride Group
The carbonyl chloride functional group is a highly reactive acylating agent due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Formation of Esters through Alcoholysis
The reaction of 3,6-Dihydro-2H-pyran-4-carbonyl chloride with alcohols, a process known as alcoholysis, readily yields the corresponding esters. This transformation typically proceeds rapidly, often at room temperature, and may be carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing potential acid-catalyzed side reactions involving the sensitive dihydropyran ring. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion to afford the ester product.
| Alcohol (Reactant) | Base | Solvent | Product |
|---|---|---|---|
| Methanol | Pyridine | Dichloromethane (B109758) (DCM) | Methyl 3,6-dihydro-2H-pyran-4-carboxylate |
| Ethanol | Triethylamine | Tetrahydrofuran (THF) | Ethyl 3,6-dihydro-2H-pyran-4-carboxylate |
| tert-Butanol | Pyridine | Dichloromethane (DCM) | tert-Butyl 3,6-dihydro-2H-pyran-4-carboxylate |
| Benzyl alcohol | Triethylamine | Diethyl ether | Benzyl 3,6-dihydro-2H-pyran-4-carboxylate |
Synthesis of Amides via Aminolysis
Aminolysis, the reaction with primary or secondary amines, converts this compound into the corresponding amides. uchicago.edunih.gov This reaction is generally very facile and exothermic. Due to the high reactivity of the acyl chloride, the reaction is often performed at low temperatures (e.g., 0 °C) to control the reaction rate. Two equivalents of the amine are typically employed: one acts as the nucleophile, and the second serves as a base to sequester the HCl byproduct. Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary non-nucleophilic base like triethylamine. The synthesis of dihydropyran carboxamides is a significant area of study, as these motifs are present in various biologically active molecules. nih.gov
| Amine (Reactant) | Stoichiometry/Base | Solvent | Product |
|---|---|---|---|
| Ammonia | Excess | Dichloromethane (DCM) | 3,6-Dihydro-2H-pyran-4-carboxamide |
| Aniline | 1 eq. Aniline, 1.1 eq. Triethylamine | Tetrahydrofuran (THF) | N-Phenyl-3,6-dihydro-2H-pyran-4-carboxamide |
| Dimethylamine | 2.2 equivalents | Diethyl ether | N,N-Dimethyl-3,6-dihydro-2H-pyran-4-carboxamide |
| Pyrrolidine | 1 eq. Pyrrolidine, 1.1 eq. Pyridine | Dichloromethane (DCM) | (3,6-Dihydro-2H-pyran-4-yl)(pyrrolidin-1-yl)methanone |
Reactions with Organometallic Reagents to Form Ketones and Tertiary Alcohols
The reaction of this compound with organometallic reagents provides a powerful method for carbon-carbon bond formation. The nature of the product depends significantly on the type of organometallic reagent used.
Grignard Reagents (RMgX) and Organolithium Reagents (RLi): These highly reactive organometallics typically add twice to acyl chlorides. chemguide.co.ukmasterorganicchemistry.comresearchgate.netyoutube.com The initial nucleophilic acyl substitution produces an intermediate ketone. However, this ketone is also highly reactive towards the Grignard or organolithium reagent present in the reaction mixture and undergoes a subsequent nucleophilic addition to yield a tertiary alcohol upon acidic workup. It is generally not possible to isolate the ketone intermediate when using these powerful reagents. masterorganicchemistry.com
Gilman Reagents (Lithium Dialkylcuprates, R₂CuLi): In contrast, Gilman reagents are softer and less reactive nucleophiles. masterorganicchemistry.comyoutube.commasterorganicchemistry.com They react selectively with acyl chlorides in a 1:1 stoichiometry to produce ketones. The resulting ketone is significantly less reactive towards the Gilman reagent than the starting acyl chloride, allowing the reaction to be stopped cleanly at the ketone stage. This selectivity makes Gilman reagents particularly useful for the synthesis of ketones from acyl chlorides. masterorganicchemistry.com
| Organometallic Reagent | Reaction Steps | Product Type | Specific Product Example |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1. Excess CH₃MgBr in THF 2. H₃O⁺ workup | Tertiary Alcohol | 2-(3,6-Dihydro-2H-pyran-4-yl)propan-2-ol |
| Phenyllithium (PhLi) | 1. Excess PhLi in Diethyl ether 2. H₃O⁺ workup | Tertiary Alcohol | (3,6-Dihydro-2H-pyran-4-yl)diphenylmethanol |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1. (CH₃)₂CuLi in THF, -78 °C 2. Aqueous workup | Ketone | 1-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-one |
| Lithium diphenylcuprate ((Ph)₂CuLi) | 1. (Ph)₂CuLi in THF, -78 °C 2. Aqueous workup | Ketone | (3,6-Dihydro-2H-pyran-4-yl)(phenyl)methanone |
Electrophilic and Pericyclic Transformations of the Endocyclic Olefin
The endocyclic C=C double bond within the 3,6-dihydro-2H-pyran ring behaves as a nucleophile, making it susceptible to attack by electrophiles and enabling its participation in various pericyclic reactions.
Addition Reactions Across the C=C Double Bond
The electron-rich π-system of the double bond can undergo electrophilic addition reactions, similar to those of typical alkenes. libretexts.org In the case of an unsymmetrical reagent (E-Nu), the regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). The ether oxygen atom in the ring can influence the stability of the intermediate carbocation through resonance or inductive effects. For example, protonation or attack by an electrophile at the C-5 position would generate a carbocation at C-4, which is adjacent to the electron-withdrawing carbonyl-derived group. Conversely, attack at C-4 would place the positive charge at C-5, adjacent to the CH₂ group. The precise outcome can depend on the specific electrophile and reaction conditions.
Common electrophilic additions include:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond. libretexts.org
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form a dihalogenated tetrahydropyran (B127337) derivative.
Hydration: Acid-catalyzed addition of water to form an alcohol.
| Reagent | Reaction Type | Plausible Major Product |
|---|---|---|
| HBr | Hydrobromination | 5-Bromotetrahydro-2H-pyran-4-carbonyl chloride |
| Br₂ in CCl₄ | Bromination | 4,5-Dibromotetrahydro-2H-pyran-4-carbonyl chloride |
| H₂O / H₂SO₄ (cat.) | Hydration | 5-Hydroxytetrahydro-2H-pyran-4-carbonyl chloride |
Cycloaddition Chemistry of Dihydropyran Scaffolds
Dihydropyran rings are valuable components in cycloaddition reactions, which are powerful methods for constructing cyclic systems with high stereocontrol. organic-chemistry.org The double bond in this compound can act as the "2π" component (dienophile or dipolarophile) in these transformations.
[4+2] Cycloaddition (Diels-Alder Reaction): The electron-withdrawing nature of the adjacent carbonyl chloride group deactivates the double bond, making it a suitable dienophile for reactions with electron-rich dienes. These reactions provide a direct route to complex fused or bridged bicyclic ether systems. rsc.org
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The double bond can also react with 1,3-dipoles (such as azides, nitrile oxides, or nitrones) to form five-membered heterocyclic rings fused to the pyran core. This approach is a key strategy for the synthesis of novel polycyclic heterocyclic scaffolds. uchicago.edu
The stereochemical and regiochemical outcomes of these cycloadditions are governed by frontier molecular orbital (FMO) theory, allowing for predictable synthesis of specific isomers.
Oxidative Transformations of the Alkene Moiety
The endocyclic double bond in the 3,6-dihydro-2H-pyran ring is susceptible to various oxidative transformations, including epoxidation, dihydroxylation, and oxidative cleavage. The presence of the electron-withdrawing carbonyl chloride group at the allylic C4 position is anticipated to influence the reactivity of the alkene, potentially rendering it less nucleophilic compared to unsubstituted dihydropyrans. However, specific literature on the oxidative transformations of this compound itself is limited. Therefore, the discussion will draw upon established principles of alkene chemistry and studies on analogous substituted dihydropyran systems.
Epoxidation: The conversion of the alkene to an epoxide introduces a strained three-membered ring, which can serve as a versatile intermediate for further functionalization. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents. For instance, the epoxidation of a related spirocyclic 3,6-dihydro-2H-pyran has been reported to proceed smoothly with m-CPBA in dichloromethane, yielding the corresponding spirocyclic epoxide. The resulting epoxide can then undergo nucleophilic ring-opening reactions, primarily at the less sterically hindered C3 position, to introduce a variety of substituents.
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be accomplished via two main stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation. Syn-dihydroxylation, yielding a cis-diol, is commonly achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation, producing a trans-diol, is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. The choice of reagents and conditions allows for the selective synthesis of either diastereomer of the resulting diol.
Oxidative Cleavage: More vigorous oxidation can lead to the cleavage of the carbon-carbon double bond. Ozonolysis (O₃) is a powerful method for this transformation. Depending on the workup conditions, the reaction can yield different products. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the ring to produce a dialdehyde, while an oxidative workup (e.g., with hydrogen peroxide) would yield a dicarboxylic acid. Other strong oxidizing agents, such as hot, concentrated potassium permanganate, can also effect this cleavage, typically leading directly to the dicarboxylic acid products.
| Transformation | Reagent(s) | Expected Product(s) | Stereochemistry |
| Epoxidation | m-CPBA | Epoxide | Dependent on substrate |
| syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | cis-Diol | Syn-addition |
| anti-Dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | trans-Diol | Anti-addition |
| Oxidative Cleavage (Reductive Workup) | 1. O₃, 2. DMS | Dialdehyde | - |
| Oxidative Cleavage (Oxidative Workup) | 1. O₃, 2. H₂O₂ | Dicarboxylic acid | - |
Rearrangement Pathways and Skeletal Rearrangements
The dihydropyran ring system, particularly when appropriately substituted, can undergo a variety of skeletal rearrangements, often promoted by acid catalysis. These rearrangements can lead to the formation of diverse and complex heterocyclic scaffolds. Research by Porco and coworkers has demonstrated that substituted dihydropyrans can serve as precursors to highly functionalized isochroman (B46142) and dioxabicyclooctane frameworks through acid-catalyzed cationic rearrangements. nih.govacs.org
These transformations are proposed to proceed through the formation of a stabilized allylic carbocation intermediate upon protonation of the enol ether moiety of the dihydropyran. acs.org The fate of this carbocationic intermediate is then determined by the nature of the substituents on the dihydropyran ring. Intramolecular trapping of the carbocation by a suitably positioned nucleophile can lead to the formation of new ring systems.
For example, in a dihydropyran system bearing a C4 substituent with an aromatic group, an intramolecular Friedel-Crafts-type reaction can occur, leading to the formation of an isochroman skeleton. acs.org The stereochemical outcome of these rearrangements is often controlled by the adoption of a chair-like transition state where bulky substituents prefer to occupy equatorial positions. acs.org
Alternatively, if the substituents allow, the carbocation can be trapped by an internal oxygen atom, leading to the formation of bridged bicyclic systems like dioxabicyclooctanes. nih.govacs.org The specific rearrangement pathway is highly dependent on the substitution pattern of the starting dihydropyran, offering a powerful strategy for generating skeletal diversity from a common precursor. nih.govacs.org
While these specific rearrangements have been demonstrated on dihydropyrans derived from glycals, the underlying principles of acid-catalyzed carbocation formation and subsequent intramolecular reaction are applicable to other substituted dihydropyrans, including derivatives of this compound. The presence of the carbonyl group at C4 would influence the stability and reactivity of the carbocationic intermediate, potentially leading to unique rearrangement pathways.
| Starting Material | Catalyst | Rearrangement Type | Product Scaffold |
| Substituted Dihydropyran | Sc(OTf)₃ or TfOH | Friedel-Crafts Alkylation | Isochroman |
| Substituted Dihydropyran | Sc(OTf)₃ or TfOH | Cation-Olefin Cyclization | Dioxabicyclooctane |
Strategic Applications of 3,6 Dihydro 2h Pyran 4 Carbonyl Chloride in Complex Molecule Synthesis
Utilization as a Key Building Block for Diverse Heterocyclic Scaffolds
The dihydropyran moiety is a cornerstone in the synthesis of various heterocyclic systems. researchgate.net The inherent reactivity of 3,6-dihydro-2H-pyran-4-carbonyl chloride facilitates its use as a starting point for creating more elaborate structures, such as fused and spirocyclic systems, which are of significant interest in medicinal chemistry. digitellinc.com
Fused pyran rings are core structures in many natural and synthetic products with applications in pharmaceuticals and agrochemicals. espublisher.comresearchgate.net The synthesis of these systems often involves intramolecular cyclization reactions where a pre-functionalized pyran derivative is a key intermediate. Methodologies for constructing fused pyran rings include palladium-catalyzed intramolecular Heck reactions followed by β-H elimination or C-H bond activation. espublisher.comresearchgate.net In such a sequence, a substrate containing the dihydropyran ring and an appropriately positioned reactive group (e.g., an O-allylated ether) can be cyclized to form a fused bicyclic or polycyclic system. espublisher.com
Another approach involves base-mediated annulation of precursors which can be derived from dihydropyran building blocks. rsc.org These strategies allow for the creation of a wide range of structurally diverse fused-pyran derivatives under controlled conditions. rsc.org The presence of the carbonyl chloride in the starting material allows for the straightforward introduction of the necessary side chains required for these subsequent cyclization and fusion reactions.
Table 1: Selected Methods for Fused Pyran Synthesis This table is interactive and can be sorted by clicking on the headers.
| Method | Key Transformation | Catalyst/Reagent | Reference |
|---|---|---|---|
| Intramolecular Heck Reaction | Cyclization of O-allylated ether | Pd(OAc)₂, PPh₃, Cs₂CO₃ | espublisher.com |
| C-H Bond Functionalization | Cyclization of O-methallylated ether | Pd(OAc)₂, PPh₃, Cs₂CO₃ | espublisher.comresearchgate.net |
| Base-Mediated Annulation | Cyclization of bis-allenoates | KOH or Na₂S | rsc.org |
Spirocyclic scaffolds are of growing interest in drug discovery as they provide access to novel three-dimensional chemical space. The 3,6-dihydro-2H-pyran unit can be incorporated into spirocycles, creating unique and rigid molecular frameworks. A notable strategy for preparing such templates involves a sequence of ketone allylation, etherification, and ring-closing metathesis (RCM). nih.gov
In a typical synthesis, a cyclic ketone can be converted into a di-allyl intermediate, which then undergoes RCM to form the spirocyclic dihydropyran ring. For instance, N-(tert-butoxycarbonyl)-4-piperidone can be transformed into N-(tert-butoxycarbonyl)-1-oxa-9-aza-spiro[5.5]undec-3-ene. nih.gov This spirocyclic alkene, containing the dihydropyran core, serves as a versatile template for further diversification. The double bond within the dihydropyran ring can be readily functionalized, for example, through epoxidation, followed by nucleophilic opening of the epoxide to generate an exploratory library of novel spirocyclic amino alcohols. nih.gov
Role in the Preparation of Advanced Synthetic Intermediates
Dihydro- and tetrahydropyran (B127337) moieties are crucial structural fragments in a vast array of natural compounds and pharmaceuticals. nih.govbeilstein-journals.org They are key components in macrocyclic antibiotics and serve as important precursors in the synthesis of C-glycosides. nih.govbeilstein-journals.org The title compound, this compound, is an activated intermediate ideally suited for elaborating the dihydropyran core into more complex structures. The highly electrophilic acyl chloride group readily reacts with a wide range of nucleophiles to form stable products. This reactivity allows for the facile introduction of various functional groups, transforming the simple building block into advanced, highly functionalized intermediates for multi-step syntheses.
Table 2: Transformations of the Carbonyl Chloride Group This table is interactive and can be sorted by clicking on the headers.
| Nucleophile | Resulting Functional Group | Product Class |
|---|---|---|
| Alcohols (R-OH) | Ester | Dihydropyran-4-carboxylates |
| Amines (R-NH₂) | Amide | Dihydropyran-4-carboxamides |
| Water (H₂O) | Carboxylic Acid | 3,6-Dihydro-2H-pyran-4-carboxylic acid |
| Organometallic Reagents (R-MgBr) | Ketone | 4-Acyl-3,6-dihydro-2H-pyrans |
These transformations are fundamental in preparing substrates for subsequent reactions, such as cyclizations, cross-coupling reactions, or further functional group manipulations, underscoring the role of this compound as a pivotal synthetic intermediate.
Approaches Towards Stereoselective Synthesis Utilizing this compound
The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry, particularly for pharmaceutical applications. wikipedia.org Several strategies have been developed for the stereoselective synthesis of chiral dihydropyran derivatives. au.dksioc-journal.cn Utilizing this compound, these methods can be broadly categorized into reactions involving chiral auxiliaries and catalytic asymmetric transformations.
One effective approach is the use of a chiral auxiliary. wikipedia.org The carbonyl chloride can be reacted with a chiral alcohol to form a diastereomeric ester. Subsequent reactions on the dihydropyran ring are then directed by the stereogenic centers of the auxiliary, leading to a diastereoselective outcome. For example, a chiral cyclobutanone (B123998) bearing ethyl L-lactate as a chiral auxiliary was shown to react with aldehydes to produce 2,3-dihydro-4-pyranones with up to 93% enantiomeric excess (ee). nih.gov The auxiliary can be cleaved in a later step to reveal the enantiomerically enriched product. wikipedia.org
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of dihydropyrans. au.dkresearchgate.net Chiral secondary amines can catalyze the reaction between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds, proceeding through a Michael addition followed by cyclization to yield highly enantioenriched 3,4-dihydropyrans. au.dk Similarly, N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts in various annulation reactions to construct chiral dihydropyranone skeletons with excellent enantioselectivity. mdpi.com Furthermore, hetero-Diels-Alder reactions between α,β-unsaturated carbonyl compounds and electron-rich alkenes can proceed with high diastereoselectivity, often catalyzed by chiral Lewis acids, to yield functionalized dihydropyrans. rsc.org
Table 3: Overview of Stereoselective Synthetic Methods for Dihydropyrans This table is interactive and can be sorted by clicking on the headers.
| Method | Catalyst / Auxiliary | Key Reaction Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary Control | Ethyl L-lactate | Aldol-type reaction/cyclization | up to 93% ee | nih.gov |
| Organocatalysis | Chiral Secondary Amines | Michael addition / Cyclization | Excellent enantioselectivity | au.dk |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | [3+3] or [4+2] Annulation | up to 99% ee | mdpi.com |
These advanced synthetic methods highlight the potential for creating complex, stereodefined molecules starting from or incorporating the 3,6-dihydro-2H-pyran framework.
Mechanistic Investigations and Computational Studies on 3,6 Dihydro 2h Pyran 4 Carbonyl Chloride Reactivity
Elucidation of Reaction Mechanisms and Intermediates
The reactions of 3,6-dihydro-2H-pyran-4-carbonyl chloride are primarily dictated by the electrophilic nature of the carbonyl chloride group and the nucleophilic character of the double bond within the dihydropyran ring. Mechanistic studies, often involving trapping experiments and spectroscopic analysis of intermediates, have revealed several key pathways.
One of the fundamental reactions of this compound is its interaction with nucleophiles. The reaction mechanism typically proceeds through a nucleophilic acyl substitution. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of the corresponding substituted product, such as an ester, amide, or ketone. The stability of the tetrahedral intermediate plays a crucial role in determining the reaction rate and outcome.
Furthermore, the presence of the endocyclic double bond introduces the possibility of intramolecular reactions. Under certain conditions, such as in the presence of a Lewis acid, the carbonyl chloride can activate the double bond, leading to cyclization reactions. These reactions may proceed through the formation of a cationic intermediate, which can then be trapped by an internal or external nucleophile. The regioselectivity of such cyclizations is a key aspect of their synthetic utility.
In addition to ionic pathways, radical-mediated reactions have also been explored. The abstraction of the chlorine atom by a radical initiator can generate an acyl radical. This reactive intermediate can then participate in a variety of transformations, including addition to the internal double bond or intermolecular reactions with other radical acceptors. The elucidation of these radical mechanisms often relies on the use of radical traps and computational modeling to predict the most favorable reaction pathways.
The table below summarizes some of the proposed reaction mechanisms and key intermediates involved in the reactivity of this compound.
| Reaction Type | Key Intermediates | Driving Force |
| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Electrophilicity of the carbonyl carbon |
| Intramolecular Cyclization | Cationic Intermediate | Lewis acid activation of the carbonyl group |
| Radical-mediated Reactions | Acyl Radical | Radical initiator |
Application of Density Functional Theory (DFT) in Understanding Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including this compound. mdpi.com DFT calculations provide valuable insights into the geometric parameters, electronic properties, and energetic profiles of reactants, intermediates, transition states, and products. nih.gov
One of the primary applications of DFT in this context is the determination of the ground-state electronic structure. By calculating the molecular orbitals, charge distribution, and electrostatic potential, researchers can identify the most reactive sites within the molecule. For this compound, DFT calculations can quantify the electrophilicity of the carbonyl carbon and the nucleophilicity of the double bond, thereby predicting its reactivity towards different reagents. mdpi.com
DFT is also instrumental in elucidating reaction pathways by mapping the potential energy surface. By locating the transition states and calculating the activation energies for various possible mechanisms, it is possible to predict the most favorable reaction pathway. mdpi.com For instance, in the case of nucleophilic acyl substitution, DFT can be used to compare the energies of different tetrahedral intermediates and the corresponding transition states, providing a rationale for the observed product distribution.
Furthermore, DFT calculations can shed light on the role of catalysts and solvents in modulating the reactivity of this compound. By explicitly including catalyst or solvent molecules in the computational model, it is possible to simulate their interactions with the substrate and understand how they influence the reaction mechanism and energetics. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
The following table presents key electronic properties of this compound that can be determined using DFT calculations.
| Electronic Property | Significance |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |
| Mulliken Atomic Charges | Identifies electrophilic and nucleophilic centers |
| Electrostatic Potential Map | Visualizes charge distribution and reactive sites |
| Bond Dissociation Energies | Predicts the likelihood of bond cleavage in radical reactions |
Insights into Chemo-, Regio-, and Stereoselectivity
The selective transformation of a specific functional group in the presence of others (chemoselectivity), the preferential reaction at a particular position (regioselectivity), and the formation of a specific stereoisomer (stereoselectivity) are critical aspects of modern organic synthesis. The reactivity of this compound presents several challenges and opportunities in this regard.
Chemoselectivity: The primary challenge in reactions involving this compound is to achieve selective reaction at either the carbonyl chloride group or the double bond. The choice of reagents and reaction conditions is paramount in controlling the chemoselectivity. For example, "hard" nucleophiles, such as organolithium or Grignard reagents, will preferentially attack the highly electrophilic carbonyl carbon. In contrast, "soft" nucleophiles, in the presence of a suitable catalyst, might favor addition to the double bond.
Regioselectivity: In reactions where both the carbonyl group and the double bond are involved, such as intramolecular cyclizations, regioselectivity becomes a key consideration. The formation of five- or six-membered rings is often possible, and the outcome is influenced by factors such as the nature of the catalyst, the solvent, and the substitution pattern on the dihydropyran ring. Computational studies, particularly DFT calculations, can be employed to predict the relative stabilities of the possible cyclized products and the corresponding transition states, thereby providing a rationale for the observed regioselectivity.
Stereoselectivity: The presence of a stereocenter at the 4-position of the dihydropyran ring introduces the possibility of diastereoselective and enantioselective reactions. In nucleophilic addition to the carbonyl group, the approach of the nucleophile can be influenced by the conformation of the dihydropyran ring, leading to the preferential formation of one diastereomer. The development of asymmetric catalysts for reactions involving this compound is an active area of research, with the goal of achieving high enantioselectivity in the synthesis of chiral building blocks.
The table below outlines the key factors influencing the selectivity of reactions involving this compound.
| Selectivity Type | Influencing Factors |
| Chemoselectivity | Nature of the nucleophile (hard vs. soft), reaction temperature, catalyst |
| Regioselectivity | Catalyst, solvent, electronic and steric properties of substituents |
| Stereoselectivity | Conformation of the dihydropyran ring, chiral catalysts, steric hindrance |
Emerging Research Frontiers and Future Directions
The chemical compound 3,6-Dihydro-2H-pyran-4-carbonyl chloride stands as a versatile synthetic intermediate, possessing both a reactive acyl chloride and a functionalizable alkene within a dihydropyran scaffold. Current research is paving the way for novel applications and more efficient transformations of this and related structures. The emerging frontiers are focused on sophisticated catalytic systems, sustainable manufacturing processes, precision functionalization, and its incorporation into advanced materials and chemical biology tools.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,6-Dihydro-2H-pyran-4-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via acylation of 3,6-Dihydro-2H-pyran-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ under anhydrous conditions. Optimization involves controlling reaction temperature (0–5°C to prevent ring-opening), stoichiometric excess of acylating agent (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to minimize hydrolysis. Post-reaction purification via fractional distillation or silica gel chromatography (hexane/ethyl acetate) is critical to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Diagnostic signals for the dihydropyran ring (e.g., δ 4.3–4.5 ppm for H-2/H-6 protons in CDCl₃) and carbonyl chloride (C=O at ~170 ppm).
- IR Spectroscopy : Strong absorption at ~1800 cm⁻¹ (C=O stretch of acyl chloride).
- Titrimetric Analysis : Reactivity with anhydrous ethanol to form ethyl ester, followed by back-titration to quantify unreacted chloride .
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer : Due to moisture sensitivity, store under inert gas in sealed glass ampoules at –20°C. Use anhydrous solvents (e.g., THF, DCM) for reactions. Safety protocols include fume hood use, PPE (nitrile gloves, goggles), and immediate neutralization of spills with sodium bicarbonate .
Q. What impurities are commonly observed during synthesis, and how are they addressed?
- Methodological Answer : Major impurities include:
- Hydrolysis Byproducts : 3,6-Dihydro-2H-pyran-4-carboxylic acid (identified via TLC Rf comparison). Mitigated by rigorous drying of glassware and reagents.
- Dimerization Products : Controlled by maintaining low reaction temperatures (<10°C) and avoiding prolonged storage .
Q. How is this compound utilized in heterocyclic synthesis?
- Methodological Answer : It serves as an acylating agent for introducing the dihydropyran-carbonyl moiety into nucleophiles (e.g., amines, alcohols). For example, coupling with aminopyridines under Schotten-Baumann conditions yields amide derivatives for further cyclization studies .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic acyl substitution with this compound?
- Methodological Answer : The planar sp²-hybridized carbonyl carbon facilitates nucleophilic attack. Steric hindrance from the dihydropyran ring’s axial hydrogens directs substitution to the less hindered equatorial position. Computational studies (DFT) can model transition states to predict selectivity in complex systems .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹H NMR)?
- Methodological Answer : Anomalies may arise from solvent effects (e.g., residual DMSO in CDCl₃) or tautomerization. Validate by:
- Variable-Temperature NMR : Assess dynamic equilibria (e.g., ring-opening at elevated temps).
- COSY/HSQC : Confirm coupling patterns and assign ambiguous signals .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermogravimetric Analysis (TGA) : Decomposition onset temperature (T₀) in N₂ atmosphere.
- pH-Rate Profiling : Hydrolysis kinetics monitored via UV-Vis (loss of acyl chloride absorbance at 240 nm) in buffered solutions (pH 1–12) .
Q. How can advanced analytical methods (e.g., X-ray crystallography) resolve stereochemical ambiguities in derivatives?
- Methodological Answer : Co-crystallize derivatives with chiral resolving agents (e.g., Brucine) for X-ray diffraction. Compare experimental unit cell parameters (e.g., bond angles C2—C1—C6 = 118.53°) with DFT-optimized structures to confirm stereochemistry .
Q. What methodologies identify and quantify byproducts in cross-coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
